In-depth Technical Guide on the Synthesis of 1,1,3,3-Tetrachloro-1,3-disilabutane
In-depth Technical Guide on the Synthesis of 1,1,3,3-Tetrachloro-1,3-disilabutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,1,3,3-tetrachloro-1,3-disilabutane, a valuable organosilicon compound. Due to the limited availability of detailed, peer-reviewed experimental protocols in publicly accessible literature, this document outlines the general synthetic strategies that have been described and provides a foundational understanding for researchers in the field.
Introduction
1,1,3,3-Tetrachloro-1,3-disilabutane is an organochlorosilane with the chemical formula C₂H₆Cl₄Si₂. It serves as a precursor in the synthesis of silicon-containing polymers and as a reagent in the production of silicon carbide (SiC) thin films through chemical vapor deposition (CVD). Its reactivity stems from the silicon-chlorine bonds, which are susceptible to nucleophilic substitution.
Synthetic Methodologies
The synthesis of 1,1,3,3-tetrachloro-1,3-disilabutane has been approached through several general methods. The following sections describe the conceptual basis of these synthetic routes.
Hydrosilylation of Acetylene followed by Hydrogenation
One of the primary described methods for synthesizing the disilabutane backbone involves a two-step process initiated by the hydrosilylation of acetylene with dichlorosilane (H₂SiCl₂).
The proposed reaction pathway is as follows:
-
Hydrosilylation: Dichlorosilane adds across the triple bond of acetylene. This reaction typically requires a catalyst, often a platinum-based complex, to proceed efficiently. The initial addition product is 1,2-bis(dichlorosilyl)ethylene.
-
Hydrogenation: The resulting unsaturated intermediate, 1,2-bis(dichlorosilyl)ethylene, is subsequently hydrogenated to saturate the carbon-carbon double bond, yielding 1,1,3,3-tetrachloro-1,3-disilabutane.
While specific catalysts and reaction conditions are not extensively detailed in the available literature, this pathway represents a plausible route to the target molecule.
Experimental Protocol: Conceptual Outline for Hydrosilylation/Hydrogenation
-
Reaction Setup: A high-pressure reactor equipped with a magnetic stirrer, gas inlet, and temperature control would be required. All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis of the chlorosilanes.
-
Reagents:
-
Dichlorosilane (H₂SiCl₂)
-
Acetylene (C₂H₂)
-
Hydrosilylation catalyst (e.g., Speier's catalyst - hexachloroplatinic acid)
-
Hydrogenation catalyst (e.g., Palladium on carbon)
-
Anhydrous solvent (e.g., a high-boiling point ether or hydrocarbon)
-
-
Procedure (Conceptual):
-
The reactor would be charged with the solvent and the hydrosilylation catalyst.
-
Dichlorosilane would be introduced into the reactor.
-
Acetylene gas would be carefully bubbled through the reaction mixture at a controlled rate and temperature.
-
Upon completion of the hydrosilylation (monitored by techniques such as GC-MS or in-situ IR), the reaction mixture would be purged with an inert gas.
-
The hydrogenation catalyst would be introduced, and the reactor would be pressurized with hydrogen gas.
-
The reaction would be stirred at a suitable temperature and pressure until the hydrogenation is complete.
-
The final product would be isolated by filtration to remove the catalyst, followed by fractional distillation under reduced pressure to purify the 1,1,3,3-tetrachloro-1,3-disilabutane.
-
Controlled Chlorination of Disiloxane Precursors
Another general strategy mentioned for the synthesis of organochlorosilanes is the controlled chlorination of corresponding disiloxane precursors. In this approach, a Si-O-Si linkage is cleaved and replaced with Si-Cl bonds. However, for 1,1,3,3-tetrachloro-1,3-disilabutane, which has a Si-C-Si backbone, this method would likely be indirect, possibly involving the chlorination of a precursor that already contains the desired carbon-silicon framework.
Grignard Reagent-Mediated Coupling
A plausible, though not explicitly detailed, synthetic route involves the use of a Grignard reagent to form the central C-C bond of the butane backbone. This would likely involve the reaction of a chloromethyl-substituted chlorosilane with magnesium to form a Grignard reagent, which would then be coupled.
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₂H₆Cl₄Si₂ | |
| Molecular Weight | 228.05 g/mol | |
| CAS Number | 148859-49-8 | |
| Physical State | Liquid | |
| Synonyms | (Dichlorosilylmethyl)methyldichlorosilane |
Visualizations
The following diagram illustrates the conceptual workflow for the synthesis of 1,1,3,3-tetrachloro-1,3-disilabutane via the hydrosilylation and hydrogenation route.
Safety Considerations
1,1,3,3-Tetrachloro-1,3-disilabutane is a flammable liquid and is corrosive, causing severe skin burns and eye damage. It is reactive with water and moisture, releasing hydrogen chloride gas. All handling should be performed in a well-ventilated fume hood, under inert atmosphere, and with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Disclaimer: This guide is intended for informational purposes for qualified researchers. The conceptual experimental outline is not a substitute for a validated, peer-reviewed experimental procedure. Researchers should conduct a thorough literature search and risk assessment before attempting any chemical synthesis.
